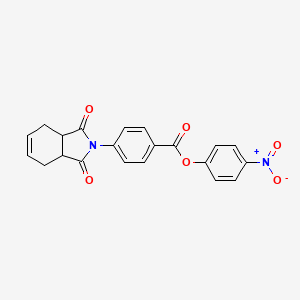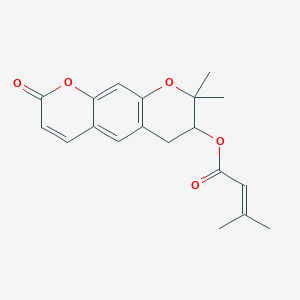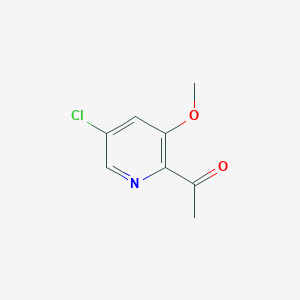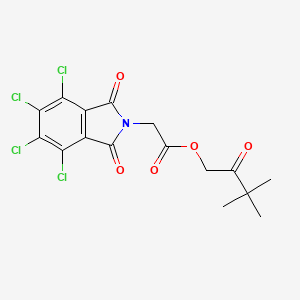![molecular formula C7H5Br2N3 B12468462 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a methyl group at position 7 on the triazolopyridine ring. It has a molecular formula of C7H5Br2N3 and a molecular weight of 290.94 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Oxidative Cyclization: One common method for synthesizing 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines.
Microwave-Mediated Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidative cyclization processes using environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) or iodine/potassium iodide (I2/KI) .
化学反応の分析
Types of Reactions
Substitution Reactions: 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-methyl-[1,2,4]triazolo[1,5-A]pyridine .
科学的研究の応用
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
作用機序
The mechanism of action of 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor and as an inhibitor of JAK1 and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
- [1,2,4]Triazolo[4,3-A]pyrazine derivatives
Uniqueness
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms and a methyl group on the triazolopyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and development .
特性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC名 |
2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
InChIキー |
NAVVUELCAZITKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=NN2C=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)
![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)

![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)


![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
